molecular formula C13H12N2O3S2 B2867621 (Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 612802-57-0

(Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No. B2867621
CAS RN: 612802-57-0
M. Wt: 308.37
InChI Key: ZTTOWVGXKQFKJJ-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid, also known as OTB, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. OTB has a unique chemical structure that makes it a promising candidate for drug development, and its synthesis method is well established. In

Scientific Research Applications

Photophysical Properties and Applications

Derivatives of this compound have been synthesized and studied for their photophysical properties, demonstrating potential applications in materials science. For instance, novel chromophores showing absorption and emission in specific wavelengths have been developed, revealing their suitability for applications in dye-sensitized solar cells, fluorescent probes, and light-emitting devices. The structural manipulations of these compounds can significantly affect their photophysical properties, viscosity, and electronic characteristics, which are crucial for designing functional materials for optical and electronic applications (Jachak et al., 2021).

Antimicrobial and Antitumor Studies

Several studies have focused on the antimicrobial and antitumor potential of thiazolidin derivatives. Research has shown that these compounds, when synthesized with specific structural modifications, exhibit significant antimicrobial activities against various fungal species. Moreover, some derivatives have been studied for their antitumor properties, indicating that metal complexes of these compounds may have enhanced biological activities compared to their ligand counterparts, suggesting potential in developing new therapeutic agents (Xun-Zhong et al., 2020).

Optical Gating and Nanofluidic Devices

One fascinating application is in the field of nanofluidics, where derivatives of this compound have been used as photolabile protecting groups. This application demonstrates the compound's utility in the optical gating of nanofluidic devices, allowing for the UV-light-triggered selective transport of ionic species. This innovative approach opens new avenues in the development of light-controlled nanofluidic devices and systems for controlled release, sensing, and information processing (Ali et al., 2012).

Crystal and Molecular Structure Analysis

The detailed molecular and crystal structure analysis of related compounds provides valuable insights into their chemical behavior and potential applications in designing more effective compounds. Studies involving single crystal X-ray diffraction have revealed the intricacies of the molecular structure, which are critical for understanding the compound's reactivity and interactions with other molecules. Such analyses are essential for the rational design of compounds with desired properties and functions (Naveen et al., 2016).

properties

IUPAC Name

2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c1-2-9(12(17)18)15-11(16)10(20-13(15)19)7-8-3-5-14-6-4-8/h3-7,9H,2H2,1H3,(H,17,18)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTOWVGXKQFKJJ-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC=NC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=NC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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